molecular formula C15H14N2OS B5195573 2-Thiophen-2-yl-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole

2-Thiophen-2-yl-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole

Cat. No.: B5195573
M. Wt: 270.4 g/mol
InChI Key: CEAMZUYNPRKEJY-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains a thiophene ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophen-2-yl-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The thiophene and trimethylphenyl groups are introduced through the choice of starting materials.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds are often employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to build more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key, influencing how it interacts with other components in a device.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a thiophene ring.

    2-Thiophen-2-yl-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of the trimethylphenyl group.

Uniqueness

The presence of both the thiophene and trimethylphenyl groups in 2-Thiophen-2-yl-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole may confer unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics.

Properties

IUPAC Name

2-thiophen-2-yl-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-9-7-11(3)12(8-10(9)2)14-16-17-15(18-14)13-5-4-6-19-13/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAMZUYNPRKEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN=C(O2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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